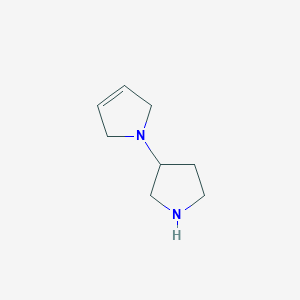

1-(pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole

Descripción

Historical Development of Nitrogen-Containing Heterocycles

The historical development of nitrogen-containing heterocycles represents one of the most significant chapters in the evolution of organic chemistry, with foundations extending back to the nineteenth century. The systematic study of heterocyclic compounds began in earnest during the 1800s, coinciding with the broader development of organic chemistry as a distinct scientific discipline. This period witnessed fundamental discoveries that would eventually lead to the sophisticated understanding of compounds like 1-(pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole and related multi-heterocyclic systems.

The origins of pyrrole chemistry can be traced to 1857, when pyrrole was first isolated during bone pyrolysis as a by-product, marking a pivotal moment in heterocyclic chemistry. This discovery gained clinical relevance when researchers recognized pyrrole as a structural component of essential biological molecules including heme and chlorophyll, establishing the fundamental importance of nitrogen heterocycles in biological systems. The subsequent recognition of pyrrole's presence in other naturally occurring compounds such as porphyrinogens, bile pigments, melanin pigments, and vitamin B₁₂ further solidified its significance in both natural product chemistry and biochemistry.

The development of pyrrolidine chemistry followed a parallel trajectory, with industrial production methods eventually emerging that utilized the reaction of 1,4-butanediol and ammonia at temperatures of 165-200 degrees Celsius and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This industrial synthesis approach represented a significant advancement in the practical accessibility of pyrrolidine derivatives, facilitating broader research into compounds containing this heterocyclic framework. The reaction mechanism employed continuous tube or tube bundle reactors operated using the cycle gas method, with catalysts arranged as fixed beds and conversion carried out in downflow mode, followed by multistage purification through extractive and azeotropic distillation.

Statistical analyses of modern pharmaceutical development reveal the extraordinary growth in nitrogen heterocycle utilization, with recent studies documenting that 82% of small-molecule drugs approved by the United States Food and Drug Administration from January 2013 to December 2023 contain at least one nitrogen heterocycle, compared to 59% from preceding decades. This remarkable increase reflects both the enhanced understanding of heterocyclic chemistry and the recognition of nitrogen heterocycles' unique properties for biological activity. The data also reveals a significant increase in the number of nitrogen heterocycles per drug, indicating the growing sophistication of molecular design strategies that incorporate multiple heterocyclic frameworks.

The evolution of synthetic methodologies has been particularly noteworthy, with contemporary approaches including benzyne-mediated cyclization reactions that provide step-economical pathways to diverse nitrogen-containing heterocyclic compounds under transition-metal-free conditions. These synthetic advances have enabled the preparation of increasingly complex structures, including compounds featuring multiple linked heterocyclic systems such as this compound, which represents the culmination of decades of methodological development in heterocyclic synthesis.

Significance of Pyrrole and Pyrrolidine Frameworks in Chemical Research

The pyrrole and pyrrolidine frameworks occupy positions of exceptional significance within chemical research, serving as fundamental building blocks for an extensive array of synthetic targets and exhibiting remarkable versatility across multiple scientific disciplines. The five-membered pyrrolidine ring stands as one of the most widely utilized nitrogen heterocycles in medicinal chemistry, with its application driven by several distinctive structural characteristics that enhance molecular design possibilities. The saturated nature of the pyrrolidine framework, characterized by sp³-hybridization, enables efficient exploration of pharmacophore space while contributing significantly to the stereochemistry of complex molecules.

The pyrrolidine scaffold's non-planarity introduces a phenomenon known as pseudorotation, which increases three-dimensional coverage and creates unique spatial arrangements that can be critical for biological activity. This structural flexibility allows pyrrolidine-containing compounds to adopt conformations that optimize interactions with biological targets, making them particularly valuable in drug discovery applications. Statistical analysis of United States Food and Drug Administration-approved pharmaceuticals reveals that pyrrolidine and its derivatives appear in 37 approved drugs, ranking first among the top five most common five-membered non-aromatic nitrogen heterocycles.

The pyrrole framework demonstrates equally impressive significance, particularly in the context of natural product chemistry and biological systems. Pyrrole derivatives constitute essential components of tetrapyrroles, which can be found in almost all modern domains of life with critical functions including respiration through heme, photosynthesis through chlorophyll, amino acid synthesis through cobalamin, and methane formation through cofactor F430. The basic tetrapyrrole structure underlies some of the most fundamental biochemical processes, establishing pyrrole as an indispensable structural motif in biological chemistry.

Recent pharmaceutical development trends further emphasize the growing importance of these frameworks, with pyridine claiming the number one position for high-frequency nitrogen heterocycle occurrence, displacing piperidine to second position, while pyrimidine, pyrazole, and morpholine have emerged as significant climbers in the top ten most frequently encountered heterocycles. This shift reflects the evolving understanding of structure-activity relationships and the optimization of molecular properties for therapeutic applications.

| Heterocycle Framework | Pharmaceutical Ranking | Key Structural Features | Primary Applications |

|---|---|---|---|

| Pyrrolidine | Top 5 Five-Membered | sp³-hybridization, pseudorotation | Drug discovery, stereochemistry |

| Pyrrole | Essential biological | Aromatic, tetrapyrrole component | Natural products, biochemistry |

| Pyridine | Number 1 frequency | Aromatic nitrogen | Pharmaceutical synthesis |

| Piperidine | Number 2 frequency | Six-membered saturated | Medicinal chemistry |

The significance of these frameworks extends beyond pharmaceutical applications into diverse industrial sectors. Pyrrole and its derivatives find widespread use as intermediates in industries including agriculture, dyes and paints, photographic chemicals, perfumes, and other organic compounds. They also serve important roles as catalysts for polymerization processes, corrosion inhibition agents, preservatives, and solvents for resins and terpenes. This broad industrial applicability demonstrates the fundamental versatility of these heterocyclic systems and their capacity to address challenges across multiple technological domains.

Contemporary synthetic methodologies continue to expand the accessibility and diversity of pyrrole and pyrrolidine frameworks. Tandem amination and oxidation sequences have been developed for the synthesis of functionalized pyrroles, while copper-catalyzed three-component reactions enable the preparation of complex pyrrolidine derivatives. These methodological advances facilitate the construction of increasingly sophisticated molecular architectures that incorporate multiple heterocyclic elements, as exemplified by compounds such as this compound.

Position of this compound in Heterocyclic Chemistry

The compound this compound occupies a distinctive position within heterocyclic chemistry as a representative example of linked nitrogen heterocyclic systems that combine structural elements from both saturated and partially unsaturated five-membered nitrogen-containing rings. This unique molecular architecture, characterized by the specific connectivity between a pyrrolidine ring and a dihydropyrrole moiety, exemplifies the sophisticated structural possibilities achievable through modern synthetic approaches and demonstrates the evolution of heterocyclic chemistry toward increasingly complex multi-ring systems.

The molecular structure of this compound can be precisely described through its established chemical identifiers, including the Chemical Abstracts Service registry number 1354954-30-5 and PubChem compound identifier 54595396. The compound's molecular formula C₈H₁₄N₂ indicates the presence of eight carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms, with a molecular weight of 138.21 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-pyrrolidin-3-yl-2,5-dihydropyrrole, reflecting the systematic approach to naming complex heterocyclic structures.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂ | Indicates empirical composition |

| Molecular Weight | 138.21 g/mol | Determines physical properties |

| CAS Number | 1354954-30-5 | Unique chemical identifier |

| PubChem CID | 54595396 | Database reference |

| SMILES Notation | C1CNCC1N2CC=CC2 | Structural representation |

The structural analysis reveals that this compound represents a convergence of two important heterocyclic motifs: the pyrrolidine framework, which provides saturated five-membered ring characteristics with enhanced three-dimensional coverage, and the dihydropyrrole moiety, which introduces partial unsaturation and potential for further chemical modification. This combination creates a molecular architecture that possesses both the conformational flexibility associated with saturated systems and the electronic properties associated with unsaturated heterocycles.

The positioning of this compound within the broader context of nitrogen heterocycle development reflects several significant trends in contemporary chemical research. The compound exemplifies the movement toward diversity-oriented synthesis approaches that seek to access complex three-dimensional molecular frameworks through efficient synthetic strategies. Recent research has demonstrated that related spiro-pyrrolidine systems can be prepared through multicomponent domino reactions, highlighting the synthetic accessibility of architecturally complex heterocyclic structures.

The compound's structural features position it as a potential building block for more elaborate heterocyclic constructs, including spiro systems and fused ring architectures that have gained prominence in modern drug discovery programs. The presence of two distinct nitrogen-containing rings provides multiple sites for potential chemical modification and functionalization, enabling the development of compound libraries with diverse pharmacological profiles. This structural versatility aligns with contemporary approaches to medicinal chemistry that emphasize the exploration of three-dimensional chemical space to identify novel therapeutic agents.

Contemporary synthetic methodologies have enabled the preparation of structurally related compounds through various cyclization strategies, including tandem amination sequences and metal-catalyzed coupling reactions. These approaches demonstrate the accessibility of linked heterocyclic systems and provide pathways for the systematic exploration of structure-activity relationships within this chemical class. The development of such methodologies has positioned compounds like this compound as important representatives of the current state of heterocyclic chemistry.

Theoretical Importance of Fused and Linked Heterocyclic Systems

The theoretical importance of fused and linked heterocyclic systems extends far beyond their immediate synthetic accessibility, encompassing fundamental principles of molecular design, conformational analysis, and electronic structure that have profound implications for chemical research and applications. These architectural motifs represent sophisticated examples of how multiple heterocyclic frameworks can be integrated to create molecular structures with enhanced complexity, functionality, and potential for diverse applications across chemical, biological, and materials science domains.

Fused heterocyclic systems have emerged as particularly significant structural frameworks due to their unique electronic properties and enhanced thermal stability characteristics. Research has demonstrated that fused cyclic energetic materials, which feature coplanar polycyclic structures containing two or more rings sharing atoms and bonds, exhibit considerably higher heats of formation and ring-strain energy stored within their molecular frameworks. These structural characteristics result in attractive features including enhanced thermal stability and reduced sensitivity toward destructive mechanical stimuli, which increases the safety profile during synthesis, transfer, and storage of high-energy density compounds.

The theoretical framework underlying linked heterocyclic systems, such as this compound, involves considerations of conformational flexibility, electronic communication between ring systems, and the overall three-dimensional architecture of the resulting molecular structure. The non-covalent interactions between linked heterocyclic moieties can significantly influence the compound's physical and chemical properties, including solubility characteristics, binding affinity to biological targets, and reactivity patterns. The spatial arrangement of multiple nitrogen atoms within these systems creates opportunities for diverse intermolecular interactions, including hydrogen bonding formation, dipole-dipole interactions, and coordination with metal centers.

Statistical analysis of natural product architectures provides compelling evidence for the theoretical importance of non-flat, three-dimensional molecular frameworks. Research conducted by Tajabadi and colleagues found that 70% of 15,822 scaffolds belonging to natural products are non-flat, representing an important resource for the design of new synthetic molecules. Among such saturated ring systems, pyrrolidine moieties are represented widely in natural products, particularly in alkaloids isolated from plants and microorganisms, demonstrating different biological activities including antioxidant, anti-inflammatory, antimicrobial, antifungal, and anticancer properties.

| Structural Feature | Theoretical Significance | Chemical Implications |

|---|---|---|

| Linked Architecture | Enhanced conformational space | Increased molecular diversity |

| Multiple Nitrogen Centers | Diverse interaction patterns | Enhanced binding potential |

| Non-planar Geometry | Three-dimensional coverage | Improved selectivity profiles |

| Hybrid Saturation States | Electronic versatility | Synthetic accessibility |

The concept of diversity-oriented synthesis has provided a theoretical framework for understanding the strategic importance of fused and linked heterocyclic systems in modern chemical research. This approach emphasizes the systematic exploration of chemical space through the efficient preparation of complex molecular architectures that provide access to diverse pharmacological and materials properties. The ability to control synthetic pathways through variations in reaction conditions, reagent addition sequences, and temperature parameters enables the preparation of different scaffolds with distinct three-dimensional characteristics.

Contemporary theoretical approaches to heterocyclic chemistry have emphasized the importance of understanding electronic structure and molecular orbital considerations in linked systems. The interaction between different heterocyclic moieties can result in unique electronic properties that are not simply additive combinations of the individual ring systems. This phenomenon has particular relevance for applications in materials science, where electronic communication between heterocyclic units can influence conductivity, optical properties, and other functional characteristics.

The prebiotic significance of nitrogen heterocycles further underscores their theoretical importance in fundamental chemical processes. Research has demonstrated that nitrogen heterocycles can form peptide nucleic acid precursors under conditions simulating early Earth environments, suggesting that these structural motifs may have played crucial roles in the origins of life. The ease with which carbonylated heterocycles form under both reducing and neutral atmospheric conditions indicates that linked heterocyclic systems could represent fundamental structural elements in the chemical evolution of complex biological molecules.

Propiedades

IUPAC Name |

1-pyrrolidin-3-yl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-6-10(5-1)8-3-4-9-7-8/h1-2,8-9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCKEVJFNSIBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Pyrrolidinone Derivatives and Carbonylation (Patent Method)

A notable method involves the reaction of substituted pyrrolidin-2-ones with halogenated or nitroaryl carbonyl reagents to form intermediate pyrrole-2-ones, which are subsequently converted to the target compound through amide formation and further functionalization.

Step 1: Reaction of 3-substituted-4-methyl-3-pyrrolidin-2-one with a halogenated or nitroaryl carbonyl compound to yield 2,5-dihydro-N-(aryloxycarbonyl)pyrrole-2-one intermediates with high purity (>99% by HPLC).

Step 2: Coupling of the intermediate with 4-(2-aminoethyl)benzene sulfonamide to form amidoethyl benzene sulfonamide derivatives.

Step 3: Reaction with trans-4-methylcyclohexyl isocyanate to obtain the final compound with purity greater than 99%.

Purification: The organic layers are washed sequentially with aqueous HCl, sodium hydroxide, and water, followed by solvent removal under mild vacuum. The crude product is degassed, treated with methanol, cooled, stirred, filtered, washed with methanol and acetone, and dried at 50–55 °C to constant weight.

| Step | Reagents/Conditions | Product | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Ethyl-4-methyl-3-pyrrolidin-2-one + halogenated carbonyl compound | 3-Ethyl-4-methyl-2,5-dihydro-N-(4-nitrophenyloxycarbonyl)-pyrrole-2-one | >99 | Reaction at ~20 °C, aqueous workup |

| 2 | Intermediate + 4-(2-Aminoethyl)benzene sulfonamide | Amidoethyl benzene sulfonamide derivative | >99 | Coupling reaction |

| 3 | Amidoethyl derivative + trans-4-methylcyclohexyl isocyanate | Target compound | >99 | Final step |

This method is detailed in a 2003 patent and highlights the importance of controlled temperature, sequential washing, and solvent management to achieve high purity and yield.

One-Pot Synthesis Using Lactim and Pyrrole Precursors

Another approach involves a one-pot synthesis where a lactim derivative is reacted with a pyrrole precursor in polar aprotic solvents such as DMF, followed by base-mediated cyclization.

Dissolve starting pyrrole derivative in DMF.

Add corresponding lactim and heat the mixture at 90 °C for 4–8 hours, monitoring progress by thin-layer chromatography (TLC).

After cooling, add 1,4-dioxane and an equimolar amount of DBU (a strong organic base), then heat at 60 °C for 2–4 hours to promote cyclization.

Dilution with 2-propanol induces precipitation of the product, which is filtered and crystallized from DMF/2-propanol.

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Temperature (initial) | 90 °C (4–8 hours) |

| Base addition | DBU, 60 °C (2–4 hours) |

| Workup | Dilution with 2-propanol, filtration, crystallization |

This method yields the desired 2,5-dihydro-1H-pyrrole derivatives efficiently, with yields reported up to 93% for related compounds.

Synthesis via Sodium Diethyl Oxalacetate and Methylamine (Pyrrolidine-2,3-diones Route)

A synthetic route to related pyrrolidine derivatives involves:

Refluxing sodium diethyl oxalacetate with methylamine and aldehydes in ethanol, resulting in 2,3-dioxopyrrolidines.

Acidification precipitates the product, which is filtered and washed.

Subsequent transformations can yield 2,5-dihydro-1H-pyrrole derivatives.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Sodium diethyl oxalacetate + methylamine + aldehyde | Reflux in ethanol (~30 min) | 2,3-dioxopyrrolidines |

| 2 | Acidification with HCl | Cooling, filtration | Precipitated product |

This method is useful for preparing pyrrolidine intermediates that may be further converted into the target compound.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Patent multi-step carbonylation and amide formation | 3-Ethyl-4-methyl-3-pyrrolidin-2-one, halogenated carbonyl compounds | 4-(2-Aminoethyl)benzene sulfonamide, isocyanates | 20 °C to 55 °C, aqueous workup | >99% purity, ~85 g isolated | Multi-step, high purity, patented |

| One-pot lactim and pyrrole reaction | Pyrrole derivative, lactim | DBU base, DMF solvent | 90 °C then 60 °C, 6–12 h total | Up to 93% yield | Efficient, one-pot, crystallization |

| Sodium diethyl oxalacetate and methylamine route | Sodium diethyl oxalacetate, methylamine, aldehydes | Acid (HCl) | Reflux in ethanol, acidification | Moderate yield | Intermediate synthesis, precursor route |

Research Findings and Notes

The patent method emphasizes the importance of controlled temperature and sequential aqueous washes to achieve high purity, suitable for pharmaceutical-grade materials.

The one-pot method offers a streamlined synthesis with good yields and reduced purification steps, advantageous for rapid compound library generation.

The sodium diethyl oxalacetate method provides a versatile approach to pyrrolidine derivatives, which can be adapted for further functionalization toward the target compound.

Analytical techniques such as HPLC, IR, and NMR spectroscopy are critical for confirming the structure and purity of intermediates and final products in all methods.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed:

Oxidation: Pyrrolidin-2-ones.

Reduction: Reduced derivatives of the original compound.

Substitution: Substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole has the following chemical characteristics:

- Chemical Formula : C8H14N2

- Molecular Weight : 138.21 g/mol

- IUPAC Name : 1-pyrrolidin-3-yl-2,5-dihydropyrrole

- Appearance : Liquid at room temperature

The compound's structure consists of a pyrrolidine ring fused with a dihydropyrrole framework, which contributes to its unique reactivity and biological properties .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Effects : The compound has demonstrated antibacterial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

A notable case study involved the evaluation of anti-inflammatory effects in a controlled environment using human PBMC cultures. The results indicated significant inhibition of inflammatory markers when treated with this compound derivatives .

Potential Therapeutic Applications

Based on its biological activities, this compound may have applications in:

- Drug Development for Inflammatory Diseases : Given its anti-inflammatory properties, it could be a candidate for developing new therapies for conditions like rheumatoid arthritis or inflammatory bowel disease.

- Antibiotic Formulations : Its antimicrobial properties position it as a potential lead compound for new antibiotics.

Mecanismo De Acción

The mechanism by which 1-(pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various proteins and enzymes, influencing their activity and leading to biological effects . For example, docking analyses suggest binding to specific protein pockets, which may underlie its anticancer activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-Phenyl-2,5-dihydro-1H-pyrrole

- Structure : Substituted with a phenyl group at the 1-position of the dihydropyrrole ring.

- Electronic Properties: The electron-withdrawing nature of the phenyl group may reduce the electron density of the dihydropyrrole ring compared to the electron-donating pyrrolidinyl substituent.

- Applications : Phenyl-substituted dihydropyrroles are often explored as intermediates in organic synthesis and as ligands in catalysis .

1-(Pyridin-3-ylmethyl)pyrrolidine Derivatives

- Structure : Features a pyridinylmethyl group attached to a pyrrolidine or dihydropyrrole core.

- This contrasts with the aliphatic pyrrolidinyl group in the target compound. Solubility: Pyridine-containing derivatives may exhibit improved aqueous solubility due to the polarizable nitrogen atom.

- Applications : Such derivatives are frequently investigated in pharmaceutical research for their bioactivity, such as kinase inhibition .

Other 5-Membered Heterocycles

- Saturated vs. Unsaturated Cores : Fully saturated pyrrolidines exhibit greater conformational flexibility, while dihydropyrroles (like the target compound) offer partial unsaturation for selective functionalization.

- Hybrid Systems : Compounds like 1-(pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole represent hybrid systems balancing rigidity (from dihydropyrrole) and functionality (from pyrrolidine), unlike simpler analogs such as pyrrole or pyrrolidine alone .

Comparative Analysis Table

Research Findings and Limitations

- Biological Relevance : Pyridinylmethyl analogs are more prominently studied in drug discovery, whereas the target compound’s applications remain underexplored.

Notes

- Data Gaps : Physicochemical data (e.g., pKa, solubility) are absent in the provided evidence, necessitating further experimental characterization.

- Theoretical Predictions : Computational modeling could bridge gaps in understanding electronic effects and reactivity trends among these analogs.

Actividad Biológica

1-(Pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a pyrrolidine moiety, which contributes to its unique chemical properties and biological activities. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of compounds derived from this compound. For instance, a series of derivatives were tested against various cancer cell lines, showing significant cytotoxic effects. Notably:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT-116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

These results indicate that modifications on the pyrrole structure can enhance anticancer potency, particularly in breast cancer cells (MDA-MB231) .

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has also been explored. A study evaluated the activity against various bacterial strains, revealing that certain derivatives exhibited low MIC values:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrolyl Benzamide Derivative | 3.125 | Staphylococcus aureus |

| Pyrrole-3-carboxaldehyde | 5 | Mycobacterium tuberculosis |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Antiviral Activity

In addition to anticancer and antimicrobial properties, derivatives of this compound have shown antiviral activity against HIV-1. A specific derivative demonstrated an EC50 value of 1.65 µM, indicating significant potential for further development in antiviral therapies .

The biological activity of this compound is often attributed to its ability to interact with various biological targets:

- Cell Cycle Inhibition : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : Certain compounds inhibit key enzymes involved in microbial metabolism and viral replication.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives for their anticancer activity. The study highlighted the importance of substituent variations on the pyrrole ring, which significantly influenced the biological outcomes.

Study Highlights:

- Synthesis : A total of 16 new derivatives were synthesized.

- Evaluation : The compounds were tested against three different cancer cell lines.

- Results : The most active compound exhibited an IC50 value as low as 42.5 µg/mL against MDA-MB231 cells.

Q & A

Q. What are the recommended synthetic routes for 1-(pyrrolidin-3-yl)-2,5-dihydro-1H-pyrrole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization or coupling reactions. For example, analogous pyrrole derivatives are synthesized via refluxing precursors (e.g., 4-6 with chloranil in xylene for 25–30 hours), followed by purification via recrystallization from methanol . Key optimizations include:

- Catalyst selection : Chloranil (tetrachloro-1,4-benzoquinone) is effective for dehydrogenation and cyclization .

- Solvent and temperature : Xylene under reflux (~140°C) ensures sufficient reaction kinetics .

- Purification : Recrystallization (methanol) or column chromatography improves yield and purity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Assign peaks for pyrrolidine (δ ~2.5–3.5 ppm for N–CH2 groups) and dihydro-pyrrole (δ ~5.5–6.5 ppm for olefinic protons) .

- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z; deviations <5 ppm indicate purity) .

- FTIR : Look for N–H stretches (~3300 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Protect from light and moisture in airtight containers under inert gas (N2/Ar) due to potential oxidation of the dihydro-pyrrole moiety .

- Thermal stability : Monitor decomposition via TGA; derivatives with similar structures show stability up to 150°C .

- Hygroscopicity : Use desiccants (e.g., silica gel) to prevent hydrolysis of the pyrrolidine ring .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic or medicinal chemistry applications?

Methodological Answer:

- DFT calculations : Model the electron density of the dihydro-pyrrole ring to predict nucleophilic/electrophilic sites. For example, the conjugated system may favor Michael addition or Diels-Alder reactions .

- Docking studies : Screen against biological targets (e.g., kinases) using software like AutoDock Vina, leveraging the pyrrolidine moiety’s potential as a hydrogen-bond donor .

Q. What experimental strategies resolve contradictions in reported biological activity or synthetic yields for derivatives?

Methodological Answer:

- Yield discrepancies : Systematically vary reaction parameters (e.g., time, solvent polarity). For instance, extending reflux time from 25 to 30 hours increased yields in analogous syntheses from 46% to 63% .

- Biological variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, derivatives with electron-withdrawing groups on the pyrrolidine ring may show enhanced binding to targets like GPCRs .

Q. What safety protocols are critical when working with this compound in biological assays?

Methodological Answer:

- Toxicity mitigation : Use PPE (gloves, lab coat) and work in a fume hood. Similar compounds exhibit acute oral toxicity (LD50 ~300–2000 mg/kg) and skin irritation .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS guidelines for pyrrolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.